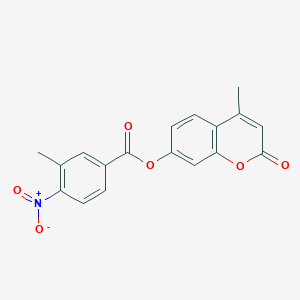
(4-bromophenyl)(4-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(4-nitrobenzyl)amine is a chemical compound that has been widely used in scientific research. It is a versatile compound that has applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(4-nitrobenzyl)amine has been used in various scientific research applications. It has been used as a building block for the synthesis of other compounds, such as fluorescent dyes and inhibitors of enzymes. It has also been used as a ligand for metal ions, such as copper and palladium, in catalytic reactions. In addition, it has been used as a probe for studying protein-ligand interactions and as a substrate for studying enzyme kinetics.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(4-nitrobenzyl)amine depends on the specific application. In general, it can act as a nucleophile or an electrophile, depending on the reaction conditions. It can also act as a hydrogen bond donor or acceptor, depending on the functional groups present in the molecule. In some cases, it can interact with metal ions or proteins, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromophenyl)(4-nitrobenzyl)amine depend on the specific application and concentration used. In general, it is not known to have any significant toxicity or adverse effects on cells or organisms. However, it can interfere with the activity of enzymes or proteins, leading to changes in their function. It can also affect the stability or solubility of other compounds, leading to changes in their properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-bromophenyl)(4-nitrobenzyl)amine in lab experiments include its high purity, high yield, and versatility. It can be easily synthesized and purified, and it can be used as a building block for the synthesis of other compounds. It can also be used as a probe for studying protein-ligand interactions and enzyme kinetics. The limitations of using (4-bromophenyl)(4-nitrobenzyl)amine in lab experiments include its limited solubility in water and some organic solvents. It can also be sensitive to some reaction conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of (4-bromophenyl)(4-nitrobenzyl)amine in scientific research. One direction is to use it as a probe for studying protein-protein interactions and cellular signaling pathways. Another direction is to use it as a building block for the synthesis of new fluorescent dyes and inhibitors of enzymes. Additionally, it can be used as a ligand for metal ions in catalytic reactions. Finally, it can be used as a substrate for studying enzyme kinetics and drug metabolism.
Métodos De Síntesis
The synthesis of (4-bromophenyl)(4-nitrobenzyl)amine involves the reaction between 4-bromobenzaldehyde and 4-nitrobenzylamine. The reaction is catalyzed by a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The product is obtained by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
IUPAC Name |
4-bromo-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBKNMBMJZIWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-nitrobenzyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)

![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)


![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)


![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

